molecular formula C16H20N2O4S B6636564 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide

1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide

Cat. No.: B6636564
M. Wt: 336.4 g/mol
InChI Key: PQLQRLUSRHZLEF-UHFFFAOYSA-N
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Description

1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl group, a dioxothiolan ring, and a benzene ring substituted with carboxamide groups

Properties

IUPAC Name

1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-18(14-8-9-23(21,22)10-14)16(20)12-4-2-11(3-5-12)15(19)17-13-6-7-13/h2-5,13-14H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLQRLUSRHZLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis may include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the Dioxothiolan Ring: This step may involve the reaction of a suitable thiol with an oxidizing agent to form the dioxothiolan ring.

    Substitution on the Benzene Ring: The benzene ring can be functionalized through electrophilic aromatic substitution reactions to introduce the carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism by which 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-ethylbenzene-1,4-dicarboxamide
  • 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-propylbenzene-1,4-dicarboxamide

Uniqueness

1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group, dioxothiolan ring, and carboxamide groups in a single molecule provides distinct chemical and physical properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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